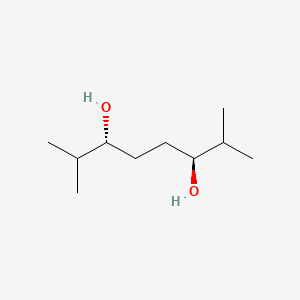
rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol: is an organic compound with a unique stereochemistry It is characterized by the presence of two hydroxyl groups attached to a carbon chain, which also includes two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the reduction of a precursor compound using a suitable reducing agent under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalytic hydrogenation or other reduction techniques, followed by purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of 2,7-dimethyloctane-3,6-dione.
Reduction: Formation of 2,7-dimethyloctane.
Substitution: Formation of 2,7-dimethyloctane-3,6-dichloride or similar derivatives.
Scientific Research Applications
Chemistry: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavors, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s stereochemistry can affect its binding affinity and specificity for these targets, thereby modulating its biological effects.
Comparison with Similar Compounds
- rel-(3R,6S,7S)-6α-hydroxycyclonerolidol
- (3R,6S)-6-Hydroxylasiodiplodin
- (2R,3R,6S,8R)-Methyl Homononactate
Comparison: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H22O2 |
|---|---|
Molecular Weight |
174.28 g/mol |
IUPAC Name |
(3S,6R)-2,7-dimethyloctane-3,6-diol |
InChI |
InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10+ |
InChI Key |
IIEGQVRKIRPFFP-AOOOYVTPSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC[C@@H](C(C)C)O)O |
Canonical SMILES |
CC(C)C(CCC(C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)
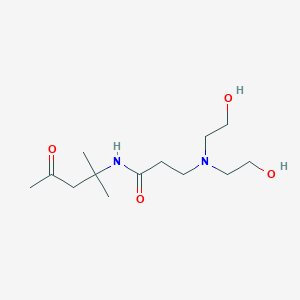
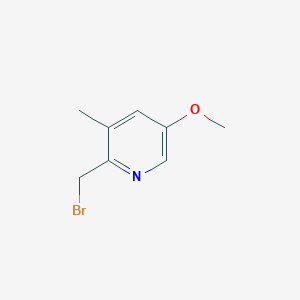
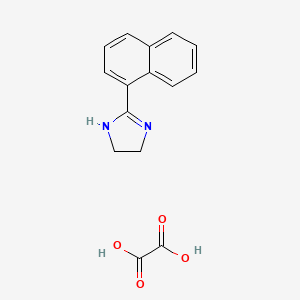
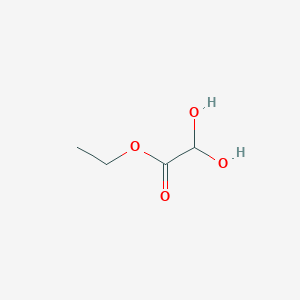
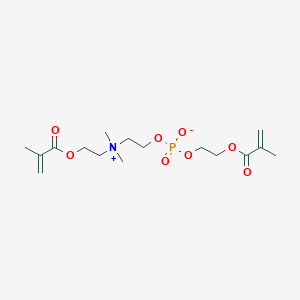
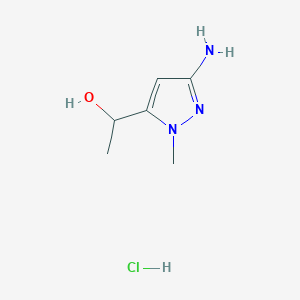
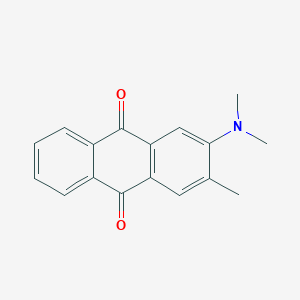
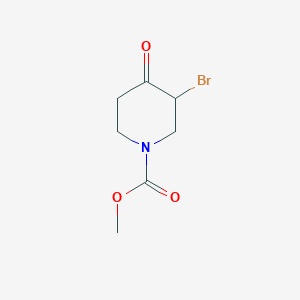
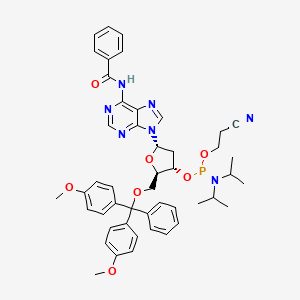
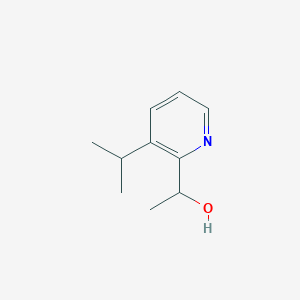
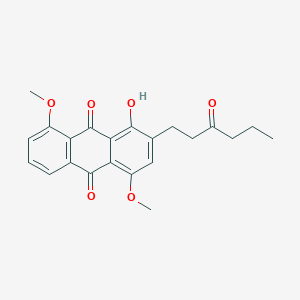
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
